molecular formula C11H11BrINO B1438875 5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide CAS No. 1880132-74-0

5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide

Cat. No. B1438875
M. Wt: 380.02 g/mol
InChI Key: YEILVPPPKUIJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide, also known as 5-Bromo-N-CPMI, is an organic compound composed of a benzamide core with a bromine atom, a cyclopropylmethyl group and an iodide atom. It is a versatile compound with a wide range of applications in scientific research.

Scientific Research Applications

Synthesis of Nitrogen-Containing Heterocyclic Compounds

5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide has been identified as a key synthon in the design and synthesis of various nitrogen-containing heterocyclic compounds. This includes the synthesis of novel 1-(2-aryl-1H-indol-7-yl)ethanones and 2-aryl-1H-indole-7-carboxamides, achieved through palladium-catalyzed cross-coupling and heteroannulation processes (Mmonwa & Mphahlele, 2016).

Development of PET Radioligands

Research has explored the use of 5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide derivatives as PET radioligands, specifically for imaging dopamine D2 receptors. This application highlights its potential in neuroimaging and the study of neuropsychiatric disorders (Airaksinen et al., 2008).

Antidopaminergic Properties

The compound has been studied for its antidopaminergic properties, particularly in the development of potential antipsychotic agents. This research provides insights into the molecular design of dopamine D-2 receptor inhibitors, contributing to advancements in psychiatric medication (Högberg et al., 1990).

Gene-Directed Enzyme Prodrug Therapy

5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide analogues have been evaluated as candidate prodrugs for gene-directed enzyme prodrug therapy (GDEPT) in cancer treatment. This research is crucial for developing more targeted and efficient cancer therapies (Friedlos et al., 1997).

Molecular Imaging in Melanoma

The compound has been synthesized and used for molecular imaging in malignant melanoma, contributing to improved diagnosis and potentially aiding in the development of targeted treatments (Brandau et al., 1993).

properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrINO/c12-8-3-4-10(13)9(5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEILVPPPKUIJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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